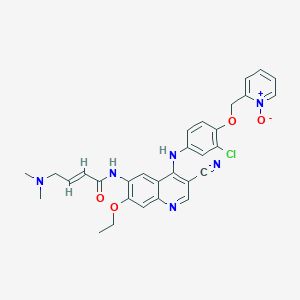
Neratinib pyridine N-oxide
Vue d'ensemble
Description
Neratinib is an orally administered, small-molecule, irreversible pan-ErbB inhibitor . It is used for the treatment of ErbB2-positive breast cancer . It is also known by the brand name Nerlynx . The chemical name of Neratinib is (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide .
Molecular Structure Analysis
Neratinib has a molecular formula of C30H29ClN6O3 . Its exact mass is 572.19 and its molecular weight is 573.050 . It contains elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .
Chemical Reactions Analysis
Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles . They have been used in various oxidation reactions where they act as oxidants .
Physical And Chemical Properties Analysis
Neratinib is mainly metabolized via CYP3A4 . It is also metabolized by flavin-containing monooxygenase to a lesser extent . The apparent volume of distribution at steady state is 6433 L .
Applications De Recherche Scientifique
1. Synthesis of C2-Functionalized Pyridines and Quinolines Neratinib pyridine N-oxide plays a crucial role in the synthesis of C2-functionalized pyridines and quinolines. This process involves treating readily available N-oxides with various reagents under appropriate activation conditions . The C2-functionalization of pyridine and quinoline N-oxides has seen significant advancements recently .
Hydrogen Atom Transfer Reagents
Pyridine N-oxides, such as this compound, have emerged as potent hydrogen atom transfer (HAT) reagents due to their easily tunable nature. They are used in site-selective hydrogen atom abstraction from unactivated C(sp3)–H bonds . This process is pivotal in organic synthesis because of the mild reaction conditions and applicability to late-stage functionalization of complex molecules .
Photoinduced C(sp3)–H Functionalization
this compound is used in photoinduced C(sp3)–H functionalization through HAT processes. This method is eco-friendly and uses light energy to promote catalysts to high-energy excited states, making it an essential tool in modern organic synthesis .
4. Activation of Lewis Acidic Parts of Molecules Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules. This increases the reactivity of its nucleophilic part towards various reactions with electrophiles .
Application in Organocatalysis
this compound and its derivatives have found applications in organocatalysis. They can activate certain kinds of Lewis acidic parts of molecules, hence increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .
Environmentally Friendly Synthesis
Pyridine N-oxides, including this compound, are promising reagents in environmentally friendly synthesis due to their cost-effectiveness, tunability, and applicability in (heterogeneous) catalysis .
Mécanisme D'action
Safety and Hazards
The most common adverse reactions of Neratinib are diarrhea, nausea, abdominal pain, fatigue, vomiting, rash, stomatitis, decreased appetite, muscle spasms, dyspepsia, AST or ALT increase, nail disorder, dry skin, abdominal distention, weight loss, and urinary tract infection . The most common adverse reaction leading to discontinuation was diarrhea, observed in 16.8% of neratinib-treated patients . Hepatotoxicity or increases in liver transaminases led to drug discontinuation in 1.7% of neratinib-treated patients .
Orientations Futures
Neratinib has shown promising activity against several types of malignancies, especially HER2-overexpressing breast cancer . It is currently under investigation for use in many other forms of cancer . When combined with other anticancer agents, neratinib may hold promise for treating breast cancer with central nervous system metastases .
Propriétés
IUPAC Name |
(E)-N-[4-[3-chloro-4-[(1-oxidopyridin-1-ium-2-yl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)35-29(38)9-7-12-36(2)3)30(20(17-32)18-33-25)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-13-37(22)39/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,33,34)(H,35,38)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFDEPYFRKSPTL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)C=CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1376619-94-1 | |
| Record name | Neratinib pyridine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376619941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NERATINIB PYRIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO13R2U9YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



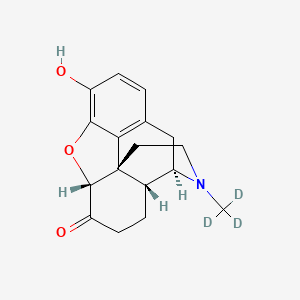
![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)
![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)
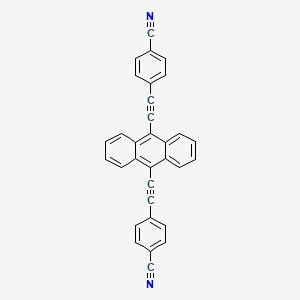


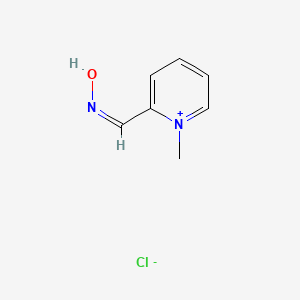


![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)

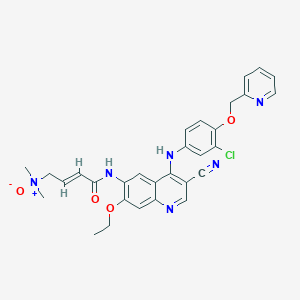
![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)
